An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the commercially available precursor, 4-bromo-3-methylphenol. This document details the strategic considerations behind the synthetic route, step-by-step experimental protocols, and the necessary safety precautions. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, incorporates a specific substitution pattern that allows for further functionalization, making it a valuable intermediate for the synthesis of compound libraries.
The synthetic strategy outlined herein is a two-stage process:
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Stage 1: Synthesis of the Key Intermediate, 2-amino-4-bromo-5-methylphenol. This stage involves the regioselective nitration of 4-bromo-3-methylphenol, followed by the reduction of the nitro group to an amine. The control of regioselectivity in the nitration step is critical for the successful synthesis of the desired isomer.
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Stage 2: Cyclization to the Benzoxazolone Core. The synthesized o-aminophenol intermediate is then cyclized using a carbonylating agent to form the target benzoxazolone ring system.
This approach was chosen for its reliance on well-established and reliable chemical transformations, and the use of readily available starting materials.
Synthesis of the Key Intermediate: 2-amino-4-bromo-5-methylphenol
The successful synthesis of the target molecule is contingent on the preparation of the correctly substituted o-aminophenol precursor. The following two-step sequence from 4-bromo-3-methylphenol is proposed.
Step 1: Regioselective Nitration of 4-bromo-3-methylphenol
The introduction of a nitro group ortho to the hydroxyl group of 4-bromo-3-methylphenol is the crucial first step. The hydroxyl group is a strong ortho-, para-directing group. As the para position is blocked by the bromine atom, nitration is directed to the two ortho positions. The position between the bromine and methyl groups is sterically hindered. Therefore, the nitration is expected to occur predominantly at the position ortho to the hydroxyl group and adjacent to the methyl group. A mild and regioselective nitrating system is recommended to achieve the desired 4-bromo-3-methyl-2-nitrophenol.[1]
Experimental Protocol: Nitration of 4-bromo-3-methylphenol
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Reagents and Solvents:
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4-bromo-3-methylphenol
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Ammonium nitrate (NH₄NO₃)
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Potassium bisulfate (KHSO₄)
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Acetonitrile
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Ethyl acetate
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-
Procedure:
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To a solution of 4-bromo-3-methylphenol (1.0 eq) in acetonitrile, add ammonium nitrate (2.0 eq) and a catalytic amount of potassium bisulfate (0.05 eq).
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Stir the mixture at reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
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Wash the residue with acetonitrile.
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To the combined filtrate, add anhydrous sodium sulfate to remove any residual water.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product, 4-bromo-3-methyl-2-nitrophenol.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Step 2: Reduction of 4-bromo-3-methyl-2-nitrophenol
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed; however, a chemoselective method is preferred to avoid the reduction of the aromatic bromine. A system of sodium borohydride in the presence of a transition metal catalyst, such as nickel(II) acetate, is an effective and mild option for this transformation.[2]
Experimental Protocol: Reduction of 4-bromo-3-methyl-2-nitrophenol
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Reagents and Solvents:
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4-bromo-3-methyl-2-nitrophenol
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Sodium borohydride (NaBH₄)
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Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
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Acetonitrile
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Water
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Ethyl acetate
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Brine
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-
Procedure:
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Dissolve 4-bromo-3-methyl-2-nitrophenol (1.0 eq) in a mixture of acetonitrile and water.
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To this solution, add nickel(II) acetate tetrahydrate (catalytic amount) followed by the portion-wise addition of sodium borohydride (excess, e.g., 4.0 eq) at room temperature.
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Stir the reaction mixture at room temperature and monitor its completion by TLC.
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Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-bromo-5-methylphenol.
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The crude product can be purified by column chromatography if necessary.
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Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
The final step in the synthesis is the cyclization of the o-aminophenol intermediate to the desired benzoxazolone. This is efficiently achieved by reacting the aminophenol with a carbonylating agent. N,N'-Carbonyldiimidazole (CDI) is a safe and effective alternative to highly toxic phosgene or its derivatives. The reaction proceeds via the formation of an intermediate carbamate which then undergoes intramolecular cyclization.
Experimental Protocol: Cyclization of 2-amino-4-bromo-5-methylphenol
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Reagents and Solvents:
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2-amino-4-bromo-5-methylphenol
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N,N'-Carbonyldiimidazole (CDI)
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Tetrahydrofuran (THF), anhydrous
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2N Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromo-5-methylphenol (1.0 eq) in anhydrous tetrahydrofuran.
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To this solution, add N,N'-carbonyldiimidazole (1.2 eq) portion-wise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and acidify with 2N aqueous hydrochloric acid.
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Extract the mixture with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 4-bromo-3-methylphenol | NH₄NO₃, KHSO₄ | 4-bromo-3-methyl-2-nitrophenol | High |
| 2 | 4-bromo-3-methyl-2-nitrophenol | NaBH₄, Ni(OAc)₂·4H₂O | 2-amino-4-bromo-5-methylphenol | High |
| 3 | 2-amino-4-bromo-5-methylphenol | N,N'-Carbonyldiimidazole (CDI) | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | Good to High |
Table 2: Predicted Spectral Data for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons as singlets or doublets in the range of δ 6.8-7.5 ppm. A singlet for the methyl group around δ 2.2-2.4 ppm. A broad singlet for the N-H proton (concentration dependent). |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. A signal for the carbonyl carbon around δ 150-160 ppm. |
| IR (cm⁻¹) | N-H stretching around 3200-3300 cm⁻¹, C=O stretching around 1750-1770 cm⁻¹, C-N and C-O stretching in the fingerprint region. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₆BrNO₂ (227.96 g/mol ) with a characteristic isotopic pattern for bromine. |
Note: The spectral data is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound in the cited literature.
Visualizations
Figure 1: Overall synthetic workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Figure 2: Proposed mechanism for the CDI-mediated cyclization.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
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Nitration: Nitration reactions can be highly exothermic and produce toxic nitrogen oxide gases.[3][4] The reaction should be carried out with careful temperature control, and a blast shield is recommended. Nitric acid is highly corrosive and a strong oxidizing agent.[5][6][7] Avoid contact with skin and eyes, and keep away from combustible materials.[5][6][7]
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Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
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N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and can cause skin and eye irritation. Handle in a dry atmosphere and avoid inhalation of dust.
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Brominated Compounds: Brominated organic compounds are often toxic and should be handled with care. Avoid inhalation and skin contact.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a practical and efficient synthetic route for the preparation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The proposed pathway utilizes established chemical transformations and readily available starting materials, making it an accessible method for researchers in organic and medicinal chemistry. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.
References
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Nitration reaction safety. (2024). YouTube. [Link]
-
Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
-
Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. [Link]
-
Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 22(3), 597-602. [Link]
-
Piña, S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
-
Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
